BOMBESIN 13-14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

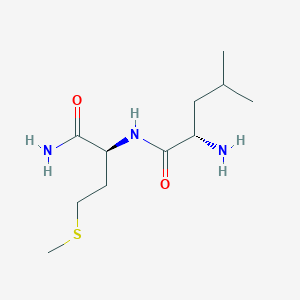

The compound BOMBESIN 13-14 is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with amino and methylsulfanyl groups, making it an interesting subject for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BOMBESIN 13-14 typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the use of protected amino acids and coupling reagents to form the desired peptide bond under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes the use of solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled on a solid support, followed by cleavage and purification steps.

化学反応の分析

Types of Reactions

Oxidation: The methylsulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

科学的研究の応用

Cancer Imaging

1.1 Positron Emission Tomography (PET) Imaging

Recent advancements have demonstrated that Bombesin 13-14 can be radiolabeled with isotopes such as Gallium-68 (68Ga) and Copper-64 (64Cu) for PET imaging of GRPR-expressing tumors. For instance, studies have shown that 68Ga-labeled bombesin analogs effectively visualize prostate cancer xenografts in mice, indicating their potential for clinical imaging applications .

Table 1: Radiolabeled Bombesin Analog Performance in PET Imaging

| Radiolabeled Compound | Tumor Type | Binding Affinity (nM) | Imaging Results |

|---|---|---|---|

| 68Ga-TacsBOMB2 | PC-3 Prostate | 7.08 | Clear visualization of tumors |

| 64Cu-SarAr-Aoc-Bombesin(7-14) | PC-3 Prostate | 3.5 | High tumor uptake |

| 68Ga-RM2 | Various Tumors | 1.51 | Gold standard for comparison |

Targeted Therapy

2.1 Antitumor Effects

Bombesin analogs have been explored as potential therapeutic agents due to their ability to target GRPR overexpressed in various cancers. For example, this compound derivatives have shown promise in inhibiting tumor growth in preclinical models .

Case Study: GRPR Antagonists

A study evaluated several bombesin analogs as GRPR antagonists, demonstrating their efficacy in inhibiting the growth of prostate cancer cells in vitro and in vivo. The results indicated that these antagonists could serve as effective agents for targeted therapy against GRPR-positive tumors .

Theranostic Applications

Theranostics combines therapy and diagnostics, and this compound is at the forefront of this approach. The development of SAR-Bombesin, a highly targeted pan-cancer radiopharmaceutical, exemplifies this application. It has shown utility in diagnosing and treating PSMA-negative prostate cancer patients, highlighting its versatility .

Table 2: Theranostic Applications of Bombesin Analog SAR-Bombesin

| Application | Description | Clinical Status |

|---|---|---|

| Diagnostic Imaging | PET imaging for GRPR-positive tumors | Ongoing clinical trials |

| Targeted Radiotherapy | Delivery of radiotherapeutic agents to tumors | IND approved by FDA |

作用機序

The mechanism of action of BOMBESIN 13-14 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methylsulfanyl groups allow it to form hydrogen bonds and other interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid with a similar backbone but lacking the methylsulfanyl group.

(2S)-2-amino-N-[(2S)-1-amino-1-oxobutan-2-yl]-4-methylpentanamide: Similar structure but without the methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in BOMBESIN 13-14 distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.

生物活性

Bombesin 13-14 (BN 13-14) is a peptide derived from the bombesin family, known for its diverse biological activities, particularly in relation to cancer biology and neurophysiology. This article explores the biological activity of BN 13-14, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Overview of Bombesin Family

Bombesin is a decapeptide originally isolated from the skin of the European frog Bombina bombina. It has several analogs, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), which exhibit various physiological effects through interactions with specific G protein-coupled receptors (GPCRs) . BN 13-14 is a truncated form of bombesin that retains significant biological activity and receptor binding affinity.

BN 13-14 primarily interacts with three types of receptors:

- Gastrin-Releasing Peptide Receptor (GRPR) : This receptor mediates many of the physiological effects attributed to bombesin, including stimulation of gastric acid secretion and modulation of satiety signals in the central nervous system .

- Neuromedin B Receptor (NMBR) : This receptor is involved in various functions such as smooth muscle contraction and regulation of pain pathways .

- Bombesin Receptor Subtype 3 (BRS-3) : While its natural ligand remains unidentified, BRS-3 is implicated in several neurophysiological processes .

Biological Activities

The biological activities of BN 13-14 encompass a range of effects:

- Antitumor Activity : BN 13-14 has been shown to inhibit tumor growth in various preclinical models. Its ability to bind with high affinity to GRPR makes it a candidate for targeted cancer therapies . In studies involving prostate cancer xenografts, BN 13-14 demonstrated significant tumor localization and retention when labeled with radiopharmaceuticals .

- Neurophysiological Effects : BN 13-14 influences several CNS functions, including modulation of appetite and circadian rhythms. It has been reported to reduce food intake and alter locomotor activity in animal models . Additionally, its interaction with dopaminergic pathways suggests potential implications for mood regulation and anxiety disorders .

- Gastrointestinal Effects : The peptide stimulates gastric acid secretion and may play a role in gastrointestinal motility. Studies indicate that BN 13-14 can enhance amylase secretion from pancreatic cells, suggesting a role in digestive processes .

Research Findings

Recent studies have highlighted the potential of BN 13-14 in therapeutic applications:

Case Studies

- Prostate Cancer Imaging : A study utilized BN 13-14 analogs labeled with gallium isotopes for PET imaging in prostate cancer models. The results showed high specificity for GRPR-expressing tumors, suggesting that BN 13-14 could be developed into a diagnostic tool for cancer detection .

- Appetite Regulation : In rodent models, administration of BN 13-14 resulted in reduced food intake and altered energy expenditure patterns, demonstrating its potential as a therapeutic agent for obesity management .

特性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHTVEOMIPKKJG-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。